molecular formula C9H6F3NO3 B13011915 Methyl 2-formyl-6-(trifluoromethyl)nicotinate

Methyl 2-formyl-6-(trifluoromethyl)nicotinate

Cat. No.: B13011915
M. Wt: 233.14 g/mol
InChI Key: MLLJHGLCNXXETF-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H6F3NO3. It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-(trifluoromethyl)nicotinate.

    Reduction: Methyl 2-hydroxymethyl-6-(trifluoromethyl)nicotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-(trifluoromethyl)nicotinate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate
  • Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate

Uniqueness

Methyl 2-formyl-6-(trifluoromethyl)nicotinate is unique due to the presence of both a formyl group and a trifluoromethyl group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic and research applications. The formyl group allows for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

methyl 2-formyl-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-7(9(10,11)12)13-6(5)4-14/h2-4H,1H3

InChI Key

MLLJHGLCNXXETF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C=O

Origin of Product

United States

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